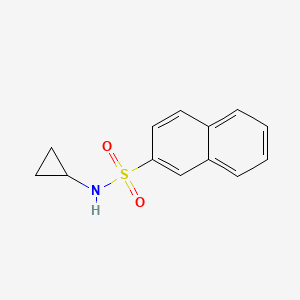

N-cyclopropylnaphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-17(16,14-12-6-7-12)13-8-5-10-3-1-2-4-11(10)9-13/h1-5,8-9,12,14H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQCUUWDALBDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylnaphthalene 2 Sulfonamide and Its Analogues

Established Synthetic Routes to N-cyclopropylnaphthalene-2-sulfonamide

The primary and most direct route to this compound is through the coupling of a naphthalene-based sulfonyl donor with cyclopropylamine (B47189). This approach is a classic example of sulfonamide bond formation, a cornerstone reaction in medicinal and organic chemistry.

Synthesis via Reactivity of Naphthalene-2-sulfonyl Chloride

The most common and industrially scalable method for synthesizing this compound involves the reaction of naphthalene-2-sulfonyl chloride with cyclopropylamine. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur center, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include organic amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as potassium hydroxide (B78521) or sodium carbonate. mdpi.com The reaction is often performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at temperatures ranging from 0 °C to room temperature to control the reaction's exothermicity. uminho.pt

Reaction Scheme:

Naphthalene-2-sulfonyl chloride + Cyclopropylamine → this compound + HCl

Key Precursors and Intermediate Derivations in this compound Synthesis

The synthesis of the target compound relies on the availability of two key precursors: naphthalene-2-sulfonyl chloride and cyclopropylamine.

Naphthalene-2-sulfonyl chloride is typically prepared from sodium 2-naphthalene sulfonate. prepchem.com A common method involves treating the dry sodium salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). prepchem.comontosight.ai The reaction with PCl₅ can often proceed without external heating, while the use of thionyl chloride may require heating in a suitable solvent like chloroform (B151607) or carbon tetrachloride, sometimes in the presence of a phase-transfer catalyst to improve efficiency. google.com The crude product is then purified, often by recrystallization. prepchem.com

Cyclopropylamine is a valuable building block whose synthesis has been extensively studied. acs.org Methods for its preparation include:

Reductive amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) using reducing agents like sodium borohydride. longdom.org

Hofmann or Curtius Rearrangement: These classic organic reactions can convert cyclopropanecarboxamide (B1202528) or cyclopropanecarbonyl azide, respectively, into cyclopropylamine. The Curtius rearrangement, in particular, is noted for proceeding with high stereochemical retention if chiral precursors are used. acs.orgchemrxiv.org

From Cyclopropyl (B3062369) Halides: Reacting cyclopropyl chloride or bromide with ammonia can yield cyclopropylamine, though this may require harsh conditions. longdom.org

Kulinkovich-Szymoniak Reaction: This method allows for the synthesis of substituted cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium catalyst. chemrxiv.org

General Principles of Sulfonamide Synthesis Applicable to this compound Derivatives

The formation of the sulfonamide bond is governed by fundamental principles of nucleophilic acyl substitution, although at a sulfur atom rather than a carbon. The sulfonyl group (-SO₂-) is strongly electron-withdrawing, making the sulfur atom highly electrophilic and susceptible to attack by nucleophiles like primary or secondary amines.

The general reaction involves an arylsulfonyl chloride and an amine. The mechanism proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group. A base is essential to quench the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This principle is directly applicable to the synthesis of a wide array of this compound derivatives, where either the naphthalene (B1677914) ring or the cyclopropylamine moiety could be substituted.

Optimization Strategies for Synthetic Yield and Purity of this compound

Achieving high yield and purity is critical in chemical synthesis. For this compound, optimization strategies focus on reaction conditions and purification methods.

| Parameter | Strategy | Rationale |

| Temperature | Reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. | Controls the initial exothermic reaction, preventing side reactions and degradation of starting materials. |

| Base | Use of a non-nucleophilic base like triethylamine or an inorganic base like LiOH·H₂O. tandfonline.com The stoichiometry of the base is crucial. | Efficiently neutralizes HCl without competing with the amine nucleophile. Using precise equivalents can prevent side reactions associated with excess base. |

| Solvent | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethanol/water mixtures are common. tandfonline.com | Solubilizes reactants while remaining inert to the reaction conditions. |

| Purification | The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, benzene (B151609)/petroleum ether) or by column chromatography on silica (B1680970) gel. mdpi.comprepchem.com | Removes unreacted starting materials, the hydrochloride salt of the base, and any side products, leading to a product of high purity. |

A quality-by-design (QbD) approach using response surface methodology (RSM) can systematically determine the ideal reaction conditions, such as base equivalence and temperature, to maximize yield in minimal time. tandfonline.com Post-reaction workup, typically involving an aqueous wash to remove water-soluble impurities followed by extraction and drying of the organic layer, is also a critical step for ensuring purity. uminho.pt

Stereoselective and Enantioselective Approaches in this compound Analog Synthesis

While this compound itself is achiral, the synthesis of chiral analogs is an important area of medicinal chemistry. Stereocenters can be introduced by modifying either the cyclopropyl or naphthalene moieties.

Using Chiral Amines: The synthesis can be adapted to use enantiomerically pure substituted cyclopropylamines, such as trans-2-substituted-cyclopropylamines. chemrxiv.org The inherent chirality of the amine is transferred to the final sulfonamide product.

Chiral Auxiliaries: Chiral sulfonamides can be synthesized using chiral auxiliaries, such as those derived from camphor. drexel.edu While not directly applied to the target molecule, these principles could be used to develop synthetic routes to chiral naphthalene-based sulfonamides that are later coupled with cyclopropylamine.

Asymmetric Cyclopropanation: Enantioselective methods for creating the cyclopropane (B1198618) ring itself, for instance through metal-catalyzed reactions of diazo compounds with olefins, can generate chiral cyclopropylamine precursors. acs.org

These stereoselective methods are crucial for developing drug candidates, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.

Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com Several green chemistry principles can be applied to the synthesis of this compound.

Aqueous Synthesis: Performing the sulfonylation reaction in water instead of organic solvents is a significant green improvement. The use of a base like sodium carbonate in an aqueous medium can lead to high yields and simple product isolation via filtration after acidification, avoiding large volumes of organic waste. rsc.orgsci-hub.se

Mechanochemistry: Solvent-free mechanochemical approaches, where reactants are combined by grinding or milling, represent a highly sustainable alternative. rsc.org This method can reduce or eliminate the need for solvents, often leading to faster reaction times and lower energy consumption. Palladium-catalyzed three-component mechanochemical reactions involving an aryl source, an amine, and a sulfur dioxide source (like K₂S₂O₅) have been developed for sulfonamide synthesis. thieme-connect.comrsc.orgresearchgate.net

Catalytic Routes: Developing catalytic methods that avoid the use of stoichiometric chlorinating agents (like PCl₅ or SOCl₂) for the synthesis of the sulfonyl chloride precursor would improve the atom economy and reduce hazardous waste. rsc.org

By adopting these greener strategies, the environmental footprint of synthesizing this compound and its derivatives can be significantly minimized.

Structural Elucidation and Solid State Analysis of N Cyclopropylnaphthalene 2 Sulfonamide and Derivatives

Crystallographic Analysis of N-cyclopropylnaphthalene-2-sulfonamide Analogs

Crystallographic studies of analogs of this compound offer a foundational understanding of the molecular geometry and packing motifs inherent to this class of compounds. A notable example is the detailed structural analysis of N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, which serves as a representative model for this family of molecules.

The molecular conformation of N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide has been elucidated through single-crystal X-ray diffraction. nih.govresearchgate.net A key feature of its structure is the relative orientation of the naphthalene (B1677914) and benzene (B151609) ring systems. The dihedral angle between the plane of the naphthalene moiety and the benzene ring is a critical parameter, determined to be 8.95 (8)°. nih.govresearchgate.net This relatively small angle indicates a nearly parallel arrangement of the two aromatic systems.

The geometry around the sulfur atom deviates from an ideal tetrahedral arrangement. The bond angles O1—S1—N1, O2—S1—N1, and O1—S1—C11 are 107.09 (10)°, 105.66 (11)°, and 108.25 (10)° respectively, indicating a distorted tetrahedral geometry. nih.gov

Crystal Data for N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₇BrClNO₂S |

| Molecular Weight | 450.77 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1759 (5) |

| b (Å) | 7.5881 (3) |

| c (Å) | 20.5752 (8) |

| β (°) | 95.393 (1) |

| Volume (ų) | 1892.57 (13) |

| Z | 4 |

The crystal packing of N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide is stabilized by a network of weak intermolecular interactions. nih.govresearchgate.net These include C—H···O and C—H···Cl hydrogen bonds. Specifically, the intermolecular C8—H8···Cl1 interaction results in the formation of a 14-membered ring, described by the graph-set motif R²₂(14). nih.gov Additionally, a C16—H16···O2 interaction generates a ten-membered ring with a graph-set motif of R²₂(10). nih.gov

Furthermore, π-π stacking interactions contribute to the stability of the crystal lattice. nih.govresearchgate.net A centroid-centroid distance of 3.8782 (16) Å is observed between the centroids of the benzene and naphthalene rings of adjacent molecules. nih.govresearchgate.net The molecular structure is also stabilized by weak intramolecular C—H···O and C—H···N interactions. nih.gov

Intermolecular Interaction Details for N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| C-H···Cl | C8-H8···Cl1 | 0.98 | 2.79 | 3.612 (3) | 142 |

| C-H···O | C12-H12···O2 | 0.93 | 2.36 | 3.231 (3) | 156 |

Spectroscopic Characterization Techniques for this compound Derivatives

The characterization of this compound derivatives relies on a suite of spectroscopic techniques that provide complementary information about their molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of these molecules. In the ¹H NMR spectrum of a typical this compound derivative, one would expect to see characteristic signals for the protons of the naphthalene ring system, the cyclopropyl (B3062369) group, and any substituents. The aromatic protons of the naphthalene moiety would likely appear as a complex multiplet in the downfield region of the spectrum. The protons of the cyclopropyl group would exhibit distinct signals, typically in the upfield region, with characteristic coupling patterns. The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom, including the aromatic carbons of the naphthalene ring and the aliphatic carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For this compound derivatives, the most characteristic IR absorption bands would be associated with the sulfonamide group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-N stretching vibration would also be present, though its position can be more variable.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm the molecular formula. The fragmentation pattern can offer clues about the structure, with common fragmentation pathways involving the loss of the cyclopropyl group or cleavage of the sulfonamide bond.

Conformational Analysis and Torsional Dynamics of the this compound Scaffold

The rotational barrier around the S-N bond in sulfonamides is a subject of considerable interest. The degree of double bond character in the S-N bond, influenced by the electronic nature of the substituents on both the sulfur and nitrogen atoms, plays a significant role in determining the height of this rotational barrier. In this compound, the naphthalene ring acts as a bulky substituent on the sulfur atom.

Biological Activities and Mechanistic Investigations of N Cyclopropylnaphthalene 2 Sulfonamide Derivatives

Enzyme Inhibition Studies of N-cyclopropylnaphthalene-2-sulfonamide Analogues

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Mechanisms

Sulfonamide-based compounds are a well-established class of antimicrobial agents that target dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. nih.govpatsnap.com This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. patsnap.com Unlike humans who obtain folate from their diet, bacteria must synthesize it, making DHPS a selective target for antimicrobial drugs. patsnap.comwikipedia.org

The inhibitory action of sulfonamides on DHPS is primarily due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA). patsnap.com This allows them to act as competitive inhibitors, binding to the active site of DHPS and thereby preventing pABA from binding. patsnap.com This blockage of the active site halts the synthesis of dihydropteroate, a precursor to folic acid, leading to a bacteriostatic effect where bacterial growth and replication are inhibited. patsnap.comwikipedia.org

While direct studies on this compound derivatives are not extensively detailed in the available literature, the fundamental mechanism of DHPS inhibition by the broader sulfonamide class provides a strong basis for understanding their potential antibacterial activity. The core sulfonamide group is the key pharmacophore responsible for this interaction.

Carbonic Anhydrase (CA) Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a vital role in numerous physiological processes, including pH regulation, CO2 transport, and biosynthetic reactions. nih.govnih.gov The sulfonamide group is a classic zinc-binding function and is a hallmark of many potent carbonic anhydrase inhibitors. nih.gov

The mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. By occupying this coordination site, sulfonamide inhibitors effectively block the enzyme's catalytic activity. mdpi.com

Various sulfonamide derivatives have been shown to exhibit potent inhibitory activity against different CA isoforms. For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides demonstrated isoform-selective inhibition of human CA I, II, IX, and XII. nih.gov Similarly, novel sulfonamide-bearing pyrazolone (B3327878) derivatives have been synthesized and evaluated for their inhibitory effects on human CA I and II. nih.gov These studies highlight the potential for designing sulfonamide-based inhibitors with high affinity and selectivity for specific CA isoforms, which is crucial for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govmdpi.com

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Aromatic Sulfonamide Derivatives

| Compound | hCA I (IC50, nmol/L) | hCA II (IC50, nmol/L) | hCA IV (IC50, nmol/L) | hCA XII (IC50, nmol/L) |

| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide | Not specified | Not specified | Not specified | Not specified |

| N-(3-morpholinopropyl)benzene-1,4-disulfonamide | Not specified | Not specified | Not specified | Not specified |

| N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) | Not specified | Not specified | Not specified | Not specified |

Note: Specific IC50 values for the listed compounds were stated to be in the nanomolar range (58 to 740 nmol/L) across the studied isoenzymes, but individual values for each compound against each isoenzyme were not provided in the source material. researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The selectivity of certain sulfonamide-containing compounds for COX-2 is attributed to the presence of a side pocket in the COX-2 active site that is not present in COX-1. nih.gov The phenyl sulfonamide moiety of these inhibitors can bind to this polar side pocket, leading to a more potent and selective inhibition of the COX-2 enzyme. nih.gov

For example, celecoxib, a well-known selective COX-2 inhibitor, possesses a sulfonamide group that is crucial for its activity. nih.gov Research on 1,5-diarylpyrazoles with N-substitution on the sulfonamide moiety has also identified selective COX-2 inhibitors. researchgate.net These findings underscore the importance of the sulfonamide functional group in designing selective COX-2 inhibitors.

Alpha-Glucosidase and Alpha-Amylase Inhibition Profiles

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia in individuals with type 2 diabetes. nih.govmdpi.com

Certain sulfonamide derivatives have been investigated for their potential to inhibit these digestive enzymes. For instance, a series of diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govpatsnap.comthiazin-2-yl)-N-arylacetamides, which are cyclic sulfonamides, were synthesized and evaluated for their in vitro inhibitory potential against α-glucosidase and α-amylase. nih.gov Several of these compounds demonstrated potent inhibition of both enzymes, with some derivatives showing lower IC50 values than the standard drug, acarbose. nih.gov

Kinetic studies revealed that the most potent compound in this series acted as a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase. nih.gov Molecular docking studies suggested that the benzothiazine nucleus and the acetamide (B32628) group were important for binding interactions with the active sites of these enzymes. nih.gov

Table 2: In Vitro α-Glucosidase and α-Amylase Inhibition by N-Arylacetamide-Substituted Cyclic Sulfonamides

| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |

| Acarbose (Standard) | 58.8 | 17.0 |

| Chloro-substituted derivatives | 25.88 - 46.25 | 7.52 - 15.06 |

| Bromo-substituted derivatives | 25.88 - 46.25 | 7.52 - 15.06 |

| Methyl-substituted derivatives | 25.88 - 46.25 | Not specified |

| Nitro-substituted derivatives | Not specified | 7.52 - 15.06 |

Note: The table presents a range of IC50 values for different substituted derivatives as reported in the source. nih.gov

Inhibition of HIV Protease and Cysteine Proteases by Sulfonamide Derivatives

The sulfonamide moiety is a critical component in the design of various protease inhibitors, including those targeting the human immunodeficiency virus (HIV) protease. nih.govresearchgate.net HIV protease is an aspartic protease essential for the viral life cycle, as it cleaves viral polyproteins into functional proteins. mdpi.com Inhibition of this enzyme prevents the maturation of new infectious virions. mdpi.com

Several clinically used HIV protease inhibitors, such as amprenavir, contain a sulfonamide group that is crucial for their potency. nih.govresearchgate.net The sulfonamide moiety often participates in key hydrogen bonding interactions within the active site of the protease. Novel classes of anti-HIV sulfonamides continue to be developed, with some exhibiting potent in vitro inhibition of HIV-1 protease with Ki values in the nanomolar range. bioworld.com

Beyond HIV protease, sulfonamide derivatives have also been investigated as inhibitors of other proteases, including cysteine proteases like caspases and cathepsins. nih.govresearchgate.net Inhibition of these enzymes has potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. nih.govresearchgate.net

Identification and Profiling of Other Enzyme Targets

The versatile nature of the sulfonamide functional group has led to its incorporation into inhibitors targeting a wide array of other enzymes. These include:

Matrix Metalloproteinases (MMPs): A large number of structurally novel sulfonamide derivatives have been reported to exhibit significant MMP inhibitory properties. nih.govresearchgate.net MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in cancer and arthritis. nih.govresearchgate.net

Tumor Necrosis Factor-alpha Converting Enzyme (TACE): The design of sulfonamide-based MMP inhibitors has also led to the development of effective TACE inhibitors. nih.govresearchgate.net TACE is involved in the release of the pro-inflammatory cytokine TNF-α, making it a target for anti-inflammatory therapies. nih.govresearchgate.net

Human Neutrophil Elastase (HNE): Sulfonamide-type inhibitors of HNE may be beneficial in treating inflammatory conditions such as emphysema and cystic fibrosis. nih.govresearchgate.net

Urease and Carbonic Anhydrase: In a study of newly synthesized sulfonamide derivatives, compounds were explored for their inhibitory activity against urease and carbonic anhydrase, with some derivatives showing promising results. researchgate.net

This broad range of enzymatic targets highlights the significant potential of the sulfonamide scaffold, including derivatives of this compound, in the development of novel therapeutic agents.

Modulation of Specific Cellular Pathways by this compound Derivatives

No specific studies on the antimicrobial action of this compound derivatives were identified. Generally, the sulfonamide class of antibiotics functions by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid in bacteria, a pathway essential for their growth and replication. By blocking this enzyme, sulfonamides disrupt bacterial proliferation. Additionally, some naphthalene (B1677914) derivatives have demonstrated antimicrobial properties, although their mechanisms are varied.

There is no specific information in the available literature regarding the antitumor activity or tubulin polymerization inhibition by this compound derivatives. However, numerous studies have explored other sulfonamide and naphthalene derivatives for their anticancer properties. A common mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. For instance, certain thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range. nih.gov

Specific data on the anti-inflammatory pathways modulated by this compound derivatives are not available. In the broader context of related compounds, sulfonamide derivatives have been extensively investigated as anti-inflammatory agents, with a primary mechanism being the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.govresearchgate.net COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The antiviral mechanisms of this compound derivatives have not been specifically reported. Research on other sulfonamide-containing compounds has shown antiviral activity against a range of viruses, with mechanisms that can include the inhibition of viral enzymes essential for replication, such as reverse transcriptase. mdpi.com For example, cyclic sulfonamide derivatives have been identified as inhibitors of SARS-CoV-2 with IC50 values in the micromolar range. nih.gov

There is no available research detailing the receptor antagonism or agonism of this compound derivatives, specifically at the 5-HT6 or 5-HT7 serotonin (B10506) receptors. However, the broader class of arylsulfonamide derivatives has been investigated as ligands for these receptors. nih.gov The 5-HT6 and 5-HT7 receptors are involved in various central nervous system functions, and their modulation is a target for the treatment of neuropsychiatric disorders. nih.gov

In Vitro Pharmacological Evaluation of this compound Analogs

A comprehensive search of scientific literature did not yield any specific in vitro pharmacological evaluation data for analogs of this compound. To populate a data table for this section, studies detailing the specific compound, the biological target, the assay performed, and the resulting data (such as IC50, EC50, or Ki values) would be required. Without such dedicated research on this particular chemical series, it is not possible to provide a detailed and accurate pharmacological evaluation.

Structure Activity Relationship Sar Studies and Molecular Design of N Cyclopropylnaphthalene 2 Sulfonamide Analogues

Elucidation of Key Structural Features Contributing to Biological Potency

Structure-activity relationship (SAR) studies are crucial for identifying the molecular features of a compound that are essential for its biological activity. For the N-cyclopropylnaphthalene-2-sulfonamide scaffold, the key contributors to potency can be dissected into three primary components: the naphthalene (B1677914) ring, the sulfonamide linker, and the N-cyclopropyl moiety.

The Naphthalene Ring: This large, lipophilic, bicyclic aromatic system serves as a crucial scaffold. Its primary role is often to engage in hydrophobic and π-stacking interactions within the binding pocket of a target protein. The extended aromatic system provides a large surface area for van der Waals contacts, which can significantly contribute to binding affinity. The specific substitution pattern on the naphthalene ring is a critical determinant of activity, as different positions can be modified to probe the topology of the receptor's binding site and introduce additional interactions. okstate.edunih.gov

The N-cyclopropyl Group: The cyclopropyl (B3062369) ring is not merely a simple alkyl substituent; it is a "bioisostere" for other groups like isopropyl or even phenyl, but with distinct properties. iris-biotech.de Its inclusion often leads to a significant enhancement in biological potency. acs.orgresearchgate.netnih.gov Key features include:

Conformational Rigidity: The three-membered ring is conformationally constrained. nbinno.com This rigidity can lock the molecule into a specific, biologically active conformation, which reduces the entropic penalty upon binding to a target and can lead to higher affinity. acs.orgnih.gov

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. nbinno.comhyphadiscovery.com Replacing metabolically labile groups (like an N-ethyl group) with an N-cyclopropyl group is a common strategy to improve a drug's half-life. iris-biotech.de

Unique Electronic Properties: The "bent" bonds of the cyclopropane (B1198618) ring have enhanced π-character, allowing for potential electronic interactions with the target protein. acs.orgnih.govscilit.com

SAR studies suggest that the optimal biological activity of this compound analogues arises from a synergistic combination of these features: the naphthalene scaffold providing the necessary lipophilicity and shape, the sulfonamide linker ensuring correct orientation and hydrogen bonding, and the N-cyclopropyl group enhancing potency and metabolic stability through conformational restriction. nih.gov

Systematic Design and Synthesis of this compound Derivatives with Rational Substituent Modifications

The rational design of this compound derivatives involves the systematic modification of the core structure to optimize its interaction with a biological target. The synthesis typically begins with naphthalene-2-sulfonyl chloride, which is reacted with N-cyclopropylamine or a substituted variant in the presence of a base like pyridine (B92270) to form the sulfonamide bond. nih.gov

Modifications are generally explored in two main areas:

Substitution on the Naphthalene Ring: Different functional groups can be introduced at various positions of the naphthalene ring to probe for additional binding interactions. For example, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can alter the electronic properties and lipophilicity of the scaffold, influencing both target affinity and pharmacokinetic properties. nih.gov

Modification of the Amine Moiety: While the core subject is this compound, SAR studies often involve comparing the cyclopropyl group to other N-substituents (e.g., N-alkyl, N-aryl, N-benzyl) to confirm the superiority of the cyclopropyl ring for a specific target.

A hypothetical SAR study is presented in the table below, illustrating how systematic modifications could influence biological potency, measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound | R1 (Naphthalene Substitution) | R2 (Nitrogen Substitution) | IC₅₀ (nM) |

|---|---|---|---|

| 1 | H | Cyclopropyl | 50 |

| 2 | 6-Methoxy | Cyclopropyl | 15 |

| 3 | 6-Bromo | Cyclopropyl | 45 |

| 4 | 4-Amino | Cyclopropyl | 250 |

| 5 | H | Isopropyl | 120 |

| 6 | H | Phenyl | 300 |

| 7 | 6-Methoxy | Isopropyl | 85 |

The N-cyclopropyl group (Compound 1) is superior to N-isopropyl (Compound 5) and N-phenyl (Compound 6), highlighting its importance for potency.

A methoxy (B1213986) group at the 6-position of the naphthalene ring (Compound 2) enhances potency, possibly by forming a hydrogen bond or engaging in favorable electronic interactions.

An amino group at the 4-position (Compound 4) is detrimental to activity, perhaps due to steric hindrance or unfavorable electronic effects.

These types of systematic studies, which generate concrete data, are fundamental to refining the molecular structure for optimal biological performance. rsc.orgmdpi.com

Influence of the N-cyclopropyl Moiety on Pharmacological Activity and Molecular Conformation

The N-cyclopropyl moiety exerts a profound influence on both the pharmacological activity and the three-dimensional shape of sulfonamide molecules. acs.orgnih.gov Its impact stems from its unique structural and electronic properties, which are distinct from other small alkyl groups. scilit.com

The primary contribution of the cyclopropyl ring is the introduction of conformational rigidity. iris-biotech.denbinno.com Unlike a flexible alkyl chain, the three-membered ring restricts the number of possible conformations the molecule can adopt. nih.gov This pre-organization of the molecule into a more rigid state can be highly advantageous for receptor binding. By reducing the molecule's conformational flexibility, the entropic cost of binding is lowered, which can lead to a significant increase in binding affinity and, consequently, pharmacological potency. acs.orgresearchgate.netnih.gov

Furthermore, the cyclopropyl group's resistance to metabolic oxidation is a key pharmacological advantage. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropane ring makes it a poor substrate for many cytochrome P450 enzymes, which are responsible for the metabolism of most drugs. hyphadiscovery.com This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability. acs.orgresearchgate.netnih.gov

NMR studies on N-cyclopropyl amides have revealed that they can adopt unexpected conformations around the N-C(cyclopropyl) bond, differing from those preferred by other secondary amides. nih.gov This distinct conformational behavior can orient the naphthalene and sulfonamide components in a unique spatial arrangement, potentially enabling a better fit into a specific protein binding site that would not be achievable with other N-substituents.

Rational Drug Design Methodologies Applied to this compound Scaffolds

Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the design and optimization of new drug candidates. For scaffolds like this compound, several rational drug design methodologies are applicable.

Molecular Docking: This is one of the most common techniques used. rjb.ro It involves computationally placing the ligand (the sulfonamide derivative) into the three-dimensional structure of the target protein's binding site. nih.govnih.gov Docking algorithms predict the preferred binding orientation and conformation of the ligand and estimate its binding affinity using scoring functions. researchgate.netwisdomlib.org For this compound analogues, docking studies can reveal how different substituents on the naphthalene ring interact with specific amino acid residues, helping to rationalize observed SAR data and guide the design of new derivatives with improved binding interactions. rjb.ronih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of a series of compounds with their biological activity. nih.govmdpi.com For a set of this compound analogues, a CoMFA model could generate contour maps indicating regions where steric bulk or positive/negative electrostatic potential is favorable or unfavorable for activity. mdpi.com These maps provide a visual guide for designing new molecules with higher predicted potency.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model can be generated based on a set of active molecules or the ligand-receptor complex. This model then serves as a 3D search query to screen virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active.

These computational approaches allow for the rapid evaluation of virtual compounds before committing to their chemical synthesis, saving significant time and resources in the drug development process. nih.gov

Molecular Hybridization Strategies in the Development of this compound Analogues

Molecular hybridization is an advanced drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.comnih.gov The goal is often to design a multi-target agent that can modulate different biological pathways simultaneously or to enhance the activity of one pharmacophore by incorporating features of another. dergipark.org.trnih.gov

The this compound scaffold can serve as an excellent foundation for creating hybrid molecules. nih.gov For instance, a known bioactive moiety could be attached to the naphthalene ring.

Examples of Hybridization Strategies:

Hybridization with Kinase Inhibitor Scaffolds: Many kinase inhibitors feature heterocyclic ring systems. A hybrid molecule could be designed by linking a known kinase-binding heterocycle (e.g., a quinoline (B57606) or pyrimidine) to the naphthalene ring of the this compound core. The resulting hybrid might exhibit dual-target activity or enhanced potency against a single kinase target.

Hybridization with Natural Products: Natural products are a rich source of bioactive scaffolds. mdpi.com A fragment from a natural product known for a specific activity (e.g., an anticancer agent like emodin) could be linked to the naphthalene-sulfonamide scaffold to explore potential synergistic effects. rsc.org

Hybridization with Antimicrobial Agents: If the sulfonamide scaffold shows antimicrobial potential, it could be hybridized with another antimicrobial pharmacophore, such as a benzothiazole (B30560) or benzimidazole (B57391) moiety, to potentially overcome drug resistance or broaden the spectrum of activity. dergipark.org.trnih.gov

The design of these hybrids is a rational process, often guided by an understanding of the target structures and mechanisms of action. nih.gov This approach allows for the creation of novel chemical entities with potentially superior therapeutic profiles compared to their individual components. mdpi.com

Computational Chemistry and Molecular Modeling of N Cyclopropylnaphthalene 2 Sulfonamide

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of the binding affinity and interaction patterns at the atomic level. For derivatives of N-cyclopropylnaphthalene-2-sulfonamide, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Research on sulfonamide derivatives bearing a naphthalene (B1677914) moiety has demonstrated their potential as inhibitors of enzymes such as tubulin and cyclooxygenase-2 (COX-2). nih.govnih.gov In a study focused on tubulin polymerization inhibitors, a naphthalene-sulfonamide derivative, compound 5c, exhibited a significant binding energy of -9.6 kcal/mol within the colchicine-binding site of tubulin. nih.gov This strong interaction is attributed to a network of hydrogen bonds and hydrophobic interactions with key amino acid residues, which is crucial for its potent antiproliferative activity. nih.gov

Similarly, docking studies of sulfonamide-containing compounds into the active site of COX-2 have revealed specific binding modes. For instance, the sulfonamide group often forms hydrogen bonds with residues like Gln192, Phe518, and Arg513, anchoring the ligand within the enzyme's active site. nih.gov The naphthalene ring of this compound would likely engage in π-π stacking and hydrophobic interactions with the protein, further stabilizing the complex.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Naphthalene Sulfonamide Derivative (5c) | Tubulin (Colchicine site) | -9.6 | Not Specified |

| Benzenesulfonamide Derivative (8a) | COX-2 | Not Specified | Gln192, Phe518, Arg513 |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic perspective on the stability and conformational changes of ligand-protein complexes over time. These simulations are crucial for assessing the durability of the interactions predicted by docking studies.

For sulfonamide derivatives, MD simulations have been employed to confirm the stability of their binding to target proteins. nih.gov A typical MD simulation tracks the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A stable RMSD profile over the simulation period suggests that the ligand remains securely bound within the active site.

Furthermore, root-mean-square fluctuation (RMSF) analysis can identify the flexibility of different regions of the protein upon ligand binding. In studies of sulfonamide inhibitors, it has been observed that the binding of the ligand can reduce the flexibility of key residues in the active site, indicating a stable and effective interaction. ekb.eg For this compound, an MD simulation would be expected to show a stable complex with its target, with the cyclopropyl (B3062369) and naphthalene moieties making consistent hydrophobic contacts.

| System | Simulation Time (ns) | Average RMSD (Å) | Key Findings |

|---|---|---|---|

| Sulfonamide Derivative-BRD4 Complex | Not Specified | Not Specified | Sustained stability of the analyzed molecules over the trajectory. nih.gov |

| Tetrahydro-naphthalene sulfonamide-Caspase-7 Complex | 20 | 1.20 ± 0.10 | The compound was stable during the MD simulation investigation. ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for their biological effects.

QSAR studies on sulfonamide derivatives have identified several key molecular descriptors that influence their activity. These often include electronic, steric, and hydrophobic parameters. For a series of N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues, 2D-QSAR models revealed that inhibitory activities were dependent on the electronic affinity of the electron acceptor and the optimum dipole moment. nih.gov

In the context of this compound derivatives, a QSAR study would likely involve calculating a range of descriptors for a series of analogs with varying substituents on the cyclopropyl and naphthalene rings. The resulting model could predict the impact of these modifications on a specific biological activity, such as anticancer or antimicrobial effects. mdpi.com

| Activity | Key Descriptors | Model Statistics (r²) |

|---|---|---|

| Calcineurin-NFAT Signaling Inhibition | Electronic Affinity, Dipole Moment | > 0.900 nih.gov |

| Anticancer Activity | Topological distances, Number of ring systems, Maximum positive charge | Not Specified mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about geometric parameters, such as bond lengths and angles, as well as electronic properties like orbital energies and charge distributions.

A study of 1- and 2-naphthalenesulfonamides using DFT calculations at the B3LYP level of theory has provided detailed insights into their conformational preferences and geometric structures. nih.gov For 2-naphthalenesulfonamide, the calculations revealed the presence of two stable conformers. nih.gov The geometric parameters derived from these calculations, such as the C-S and S-N bond lengths, are crucial for understanding the molecule's reactivity and interaction with biological targets.

For this compound, DFT calculations would allow for a detailed analysis of the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. nih.gov

| Parameter | 2-Naphthalenesulfonamide (Calculated Value) |

|---|---|

| r(C–S) | 1.780 Å nih.gov |

| r(S–N) | 1.668 Å nih.gov |

| ∠(C2–S–N) | 103.6° nih.gov |

In Silico Prediction of Biological Activity, Selectivity, and Mechanistic Insights

In silico methods for predicting biological activity encompass a wide range of computational tools that assess the pharmacological potential of a compound. These predictions can include the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the likely biological targets and mechanisms of action.

For sulfonamide derivatives, in silico predictions are routinely used to screen for drug-likeness based on rules such as Lipinski's rule of five. researchgate.net These predictions help to prioritize compounds for synthesis and further testing. Computational models can also predict the potential for a compound to inhibit specific enzymes or interact with particular receptors, providing valuable mechanistic insights early in the drug discovery process. nih.gov

For this compound, in silico ADMET predictions would assess its potential for oral bioavailability and metabolic stability. Furthermore, target prediction algorithms could identify potential protein targets, guiding experimental validation of its biological activity.

| Property | Predicted Value/Outcome for Sulfonamide Derivatives |

|---|---|

| Lipinski's Rule of Five | Generally compliant researchgate.net |

| ADMET Profile | Favorable absorption, distribution, metabolism, excretion, and toxicity profiles are often predicted for novel sulfonamides. researchgate.net |

| Target Prediction | Potential inhibition of targets such as insulysin has been predicted for sulfonamide Schiff bases. nih.gov |

Advanced Research Applications and Future Directions for N Cyclopropylnaphthalene 2 Sulfonamide

Lead Optimization Strategies for N-cyclopropylnaphthalene-2-sulfonamide-based Compounds

Lead optimization is a crucial process in drug discovery aimed at refining the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For compounds based on the this compound scaffold, several strategies can be employed, drawing from established principles in medicinal chemistry and structure-activity relationship (SAR) studies of related sulfonamide derivatives.

Key regions for modification on the this compound scaffold include the naphthalene (B1677914) core, the sulfonamide linker, and the cyclopropyl (B3062369) group. Modifications to the naphthalene ring, such as the introduction of various substituents, can influence binding interactions with target proteins. nih.gov Similarly, altering the linker between the naphthalene and aryl rings has been shown to impact binding affinities in other naphthalene-based sulfonamides. nih.gov

A primary goal of lead optimization is to enhance the interaction between the compound and its biological target. patsnap.com This can be achieved through structure-based drug design, where modifications are guided by understanding the three-dimensional structure of the target protein. patsnap.com For instance, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, SAR studies on 1,4-bis(arylsulfonamido)naphthalene derivatives revealed that the sulfonamide functional groups directly connecting to the naphthalene moiety are critical for strong binding. nih.gov

Systematic SAR studies provide valuable insights for optimization. In the development of NLRP3 inflammasome inhibitors, modifications to a lead sulfonamide compound demonstrated that while the core structure allowed for flexibility, the sulfonamide and an associated benzyl (B1604629) moiety were important for selectivity. nih.gov This systematic approach led to the identification of a new lead inhibitor with significantly improved potency and binding affinity. nih.gov Such a strategy could be applied to this compound to explore how modifications to the cyclopropyl and naphthalene moieties affect target engagement and selectivity.

The following table illustrates hypothetical optimization data based on SAR principles for a generic naphthalene sulfonamide scaffold, demonstrating how different substituents might influence inhibitory activity.

| Compound ID | Naphthalene Ring Substituent (R1) | N-Alkyl/Aryl Group (R2) | Target Binding Affinity (IC₅₀, nM) |

| N-Cyc-Nap-Sulf | None | Cyclopropyl | (Baseline) |

| Mod-1A | 4-methoxy | Cyclopropyl | (Hypothetical Improved Affinity) |

| Mod-1B | 4-chloro | Cyclopropyl | (Hypothetical Altered Affinity) |

| Mod-2A | None | Methyl | (Hypothetical Comparative Data) |

| Mod-2B | None | Phenyl | (Hypothetical Comparative Data) |

Exploration of Novel Therapeutic Areas and Neglected Diseases for this compound

The sulfonamide functional group is present in a wide array of therapeutic agents with diverse applications, including antibacterial, antifungal, antimalarial, and antihypertensive activities. ptfarm.plwikipedia.orgdrugs.com This chemical versatility suggests that this compound and its derivatives could be explored for a range of therapeutic applications beyond their initial intended use.

Sulfonamides have been investigated as potential treatments for various diseases. For example, they have been used to treat allergies, coughs, and inflammatory bowel disease. wikipedia.orgclevelandclinic.org The development of pyrazole (B372694) sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT) highlights the potential of this class of compounds in addressing neglected tropical diseases like Human African Trypanosomiasis (HAT). researchgate.net Although the initial lead compound in that series had poor central nervous system (CNS) penetration, subsequent optimization efforts aimed to develop candidates effective against both stages of the disease. researchgate.net This provides a framework for evaluating this compound against similar parasitic targets.

Furthermore, sulfonamide derivatives have been developed as inhibitors of the NLRP3 inflammasome, which is implicated in neurodegenerative disorders and other inflammatory diseases. nih.gov The polycyclic hydrocarbon scaffold of naphthalene, known for its lipophilic character, could be advantageous in designing molecules that can penetrate the CNS, making this compound a candidate for investigation in neuroinflammatory conditions. nih.govrsc.org

The potential therapeutic areas for this compound are summarized below:

Infectious Diseases : Given the broad antimicrobial history of sulfonamides, the compound could be screened against bacterial and fungal pathogens, particularly drug-resistant strains. ptfarm.plnih.gov

Neglected Tropical Diseases : Following the precedent of NMT inhibitors for HAT, this compound could be evaluated against parasites like Trypanosoma or Plasmodium. researchgate.net

Inflammatory Disorders : The compound could be tested for inhibitory activity against targets like the NLRP3 inflammasome or COX-2, which are relevant in various inflammatory conditions. nih.govwikipedia.org

Oncology : Certain sulfonamides have shown anticancer activity. mdpi.com The naphthalene scaffold could be explored for its potential to inhibit cancer-related targets. rsc.org

Development of this compound as a Molecular Probe for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in their native environments. nih.gov The naphthalene moiety, a key feature of this compound, is a fluorophore, making this compound and its derivatives attractive candidates for development as fluorescent probes.

Researchers have successfully synthesized sulfonamide-containing naphthalimide derivatives for fluorescent imaging in tumor cells. nih.govmdpi.com In these studies, a naphthalimide fluorophore was conjugated to a sulfonamide group, which acted as a tumor-targeting moiety. nih.govmdpi.com The resulting probes were readily taken up by melanoma cells, enabling clear fluorescent imaging. nih.govmdpi.com This principle could be adapted for this compound by modifying the naphthalene ring to enhance its quantum yield or shift its emission spectrum for specific imaging applications.

The development of such probes involves several key steps:

Synthesis : Incorporation of the this compound scaffold into a larger molecular structure designed for specific targeting or environmental sensitivity.

Characterization : Analysis of the probe's photophysical properties, including its absorption and emission spectra, using techniques like ultraviolet-visible (UV) and fluorescence spectroscopy. nih.gov

Biological Evaluation : Assessment of the probe's utility in biological systems, such as its ability to be taken up by cells and to visualize specific organelles or proteins. mdpi.com

Ligand-directed chemistry offers another avenue for probe development. For example, N-acyl-N-alkylsulfonamide (NASA) chemistry has been used to deliver probes that can selectively label proteins in their native environment. nih.gov A probe based on the this compound scaffold could be designed to bind to a specific protein, with the naphthalene group serving as a fluorescent reporter to confirm target engagement.

| Probe Design Strategy | Core Scaffold | Functional Component | Potential Application |

| Tumor-Targeting Probe | Naphthalene-sulfonamide | Enhanced Fluorophore / Targeting Ligand | Fluorescent imaging of cancer cells. nih.gov |

| Target Engagement Probe | This compound | Bio-orthogonal Handle | Covalent labeling of a target protein. nih.gov |

| Environment-Sensing Probe | Modified Naphthalene-sulfonamide | Solvatochromic Dye | Reporting on changes in local polarity or viscosity. |

Integration of Omics Data (e.g., Proteomics, Metabolomics) in Understanding this compound Mechanisms

Understanding the mechanism of action of a compound is fundamental to its development. Integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the biological changes induced by a molecule. nih.govnih.gov While specific omics studies on this compound are not yet prevalent, the application of these technologies to drug discovery provides a clear roadmap for future investigations.

Multi-omics analysis can reveal how a compound affects various cellular pathways simultaneously. nih.gov For example, proteomics can identify the specific proteins that physically interact with the compound or whose expression levels change upon treatment. Metabolomics can reveal alterations in metabolic pathways, providing insights into the functional consequences of the compound's activity. nih.gov

Deep-learning frameworks like multi-omics variational autoencoders (MOVE) have been developed to integrate large, heterogeneous datasets and identify drug-omics associations with greater sensitivity than traditional statistical methods. nih.gov Applying such a framework to cells or tissues treated with this compound could uncover novel mechanisms and potential off-target effects.

A potential workflow for an omics-based investigation of this compound would involve:

Cell/Organism Treatment : Exposing a relevant biological system (e.g., a cancer cell line, a bacterial culture) to the compound.

Data Acquisition : Collecting samples and performing high-throughput analysis for multiple omics layers (e.g., RNA-seq for transcriptomics, mass spectrometry for proteomics and metabolomics).

Data Integration and Analysis : Using bioinformatics tools to identify differentially expressed genes, proteins, and metabolites and to map these changes to specific biological pathways. nih.gov

Hypothesis Generation : Formulating hypotheses about the compound's mechanism of action based on the integrated data, which can then be validated through targeted experiments.

This approach can reveal intricate drug-response patterns and help characterize the compound's impact on the molecular profile of the biological system. nih.gov

Emerging Methodologies in the Synthesis and Biological Evaluation of this compound

Advances in synthetic organic chemistry and biological screening are continuously providing more efficient ways to synthesize and evaluate novel compounds. For this compound and its derivatives, emerging methodologies can accelerate the discovery and development process.

In synthesis, traditional methods for creating sulfonamides involve reacting sulfonyl chlorides with amines. wikipedia.org However, modern methods offer improvements in efficiency and substrate scope. Palladium-catalyzed cross-coupling reactions, for example, have become a powerful tool for forming C-N bonds in sulfonamide synthesis. researchgate.net Other emerging strategies include the direct conversion of thiols to sulfonamides and the use of microwave irradiation to reduce reaction times. researchgate.net These methods could facilitate the rapid generation of a library of this compound analogs for SAR studies.

Recent developments in synthetic approaches for sulfonamides include:

Transition-Metal Catalysis : Pd- and Cu-catalyzed reactions for efficient C-N bond formation. researchgate.net

Direct Conversion : Methods that convert thiols or disulfides directly into sulfonamides, often under mild conditions. researchgate.net

Flow Chemistry : Utilization of continuous flow reactors to improve reaction efficiency, safety, and scalability for industrial production. evitachem.com

For biological evaluation, high-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific target or in a cellular assay. The development of N-alkyl sulfonamides from polycyclic hydrocarbon scaffolds has been followed by screening against multiple mammalian cell lines and bacterial strains to identify promising leads. rsc.org Furthermore, computational tools and in silico predictive models are increasingly used to assess physicochemical and drug-likeness properties, helping to prioritize which synthesized compounds should move forward for more intensive biological testing. rsc.org

Intellectual Property Landscape and Patent Analysis Pertaining to N Cyclopropylnaphthalene 2 Sulfonamide

Analysis of Existing Patent Portfolios for Sulfonamide Derivatives with Structural Similarities

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, leading to a densely populated and complex patent landscape. dexpatent.comwebsite-files.com An analysis of patent portfolios reveals that numerous pharmaceutical companies and research institutions hold patents covering various sulfonamide derivatives. These patents often claim broad Markush structures, which encompass a multitude of structurally related compounds, making it probable that N-cyclopropylnaphthalene-2-sulfonamide could fall within the scope of existing patents even if not explicitly named.

Key therapeutic areas with extensive patenting of sulfonamide derivatives include oncology, infectious diseases, inflammation, and central nervous system disorders. wipo.intuspto.gov For instance, a significant number of patents disclose sulfonamides as inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases. wipo.intuspto.gov

Structurally, patent portfolios for sulfonamide derivatives can be broadly categorized based on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. N-aryl sulfonamides, which share a structural feature with this compound, are a common motif in many patented compounds. wipo.int Similarly, the presence of a naphthalene (B1677914) ring, a bicyclic aromatic system, is also a feature in various patented molecules, often explored for its ability to interact with biological targets. uspto.gov

The cyclopropyl (B3062369) group, another key feature of the target compound, is also prevalent in patented literature. Patents such as WO2009053281A1 describe the synthesis of cyclopropyl sulfonamide as a versatile building block for creating biologically active compounds, suggesting that a range of N-substituted cyclopropyl sulfonamides may be covered by subsequent patents. google.com

A review of representative patents highlights the structural diversity and therapeutic applications of related sulfonamide derivatives:

| Patent Number | Assignee/Applicant | General Structural Features/Therapeutic Area | Relevance to this compound |

| US8207167B2 | Not Specified | Aryl-phenyl-sulfonamide compounds for treating inflammatory diseases and bone loss. google.com | Discloses N-aryl sulfonamide scaffold. |

| EP0799209B1 | Not Specified | Sulfonamides as endothelin receptor inhibitors for cardiovascular disorders. zendesk.com | Features complex substituted sulfonamides. |

| EP0553016A1 | Not Specified | Naphthalene amides and sulfonamides with affinity for serotonergic receptors. cas.org | Directly relevant due to the naphthalene sulfonamide core. |

| WO2017209155A1 | Not Specified | Sulfonamide compounds as ribonucleotide reductase inhibitors for cancer treatment. google.com | Claims broad Markush structures that could include N-cyclopropyl substituents. |

Current Patent Landscape for this compound and its Analogues

A direct and specific patent search for "this compound" does not yield a significant number of patents explicitly claiming this exact molecule. This observation can be interpreted in several ways:

Novelty: The compound may be a novel chemical entity that has not yet been the subject of extensive patenting activity.

Markush Coverage: The compound is likely encompassed within the broader claims of existing patents through Markush structures. These generic structures are commonly used in chemical and pharmaceutical patents to claim a family of related compounds without enumerating each one. dexpatent.comwipo.intzendesk.comcas.org

Early-Stage Research: The compound may be in the early stages of research and development, with patent applications filed but not yet published.

The patent landscape for analogues of this compound is more populated. For instance, patents covering N-aryl naphthalene sulfonamides and sulfonamides with small cycloalkyl groups on the nitrogen atom are more readily found. These patents often focus on the modulation of specific biological targets and the treatment of various diseases.

Freedom-to-Operate Analysis for Research and Development Efforts on this compound-based Compounds

A freedom-to-operate (FTO) analysis is a critical step to assess whether the development, manufacture, and sale of a product, in this case, this compound-based compounds, would infringe on the valid intellectual property rights of third parties. Given the dense patent landscape for sulfonamide derivatives, a comprehensive FTO analysis is essential.

The primary challenge in conducting an FTO analysis for this compound is the potential for its inclusion in broad Markush claims of existing patents. A thorough FTO search would require specialized databases and expertise to navigate the complexities of chemical structure searching within patent claims.

Key considerations for an FTO analysis include:

Patent Claims Analysis: A detailed review of the claims of relevant patents to determine if the specific structure of this compound or its intended derivatives falls within their scope.

Geographic Scope: Patent rights are territorial. The FTO analysis must consider the jurisdictions where research, manufacturing, and commercialization are planned.

Patent Status: The legal status of potentially blocking patents (e.g., pending, granted, expired, or invalidated) must be ascertained.

"Inventing Around": If blocking patents are identified, research efforts could be directed towards designing analogues that are structurally distinct and fall outside the scope of the existing claims.

Without a dedicated and in-depth FTO search, any research and development activities on this compound carry a degree of risk.

Strategic Considerations for Intellectual Property Development in this compound Research

For entities pursuing research on this compound, a proactive and strategic approach to intellectual property is crucial. The following considerations can guide the development of a robust IP portfolio:

Novelty and Non-Obviousness: To secure patent protection, any new invention related to this compound must be novel and non-obvious over the prior art. This could involve the discovery of new polymorphic forms, novel synthetic methods, or unexpected therapeutic applications.

Drafting Broad Claims: Patent applications should be drafted with broad and well-supported claims to provide comprehensive protection for the core invention and its future variations. The use of Markush structures can be a valuable strategy to cover a range of related compounds.

Application-Specific Patents: Beyond the compound itself, patent protection can be sought for specific therapeutic uses, formulations, and methods of treatment involving this compound.

Defensive Publishing: In some cases, strategically publishing certain findings can place them in the public domain, preventing others from obtaining patents on those specific aspects.

Monitoring Competitor Activity: Continuous monitoring of the patent landscape is essential to stay informed about the IP activities of competitors and to identify potential opportunities or threats.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-cyclopropylnaphthalene-2-sulfonamide, and what are the critical reaction parameters?

- Methodology : Synthesis typically involves sulfonation of naphthalene to form 2-naphthalenesulfonyl chloride, followed by amidation with cyclopropylamine. Key parameters include temperature control (0–5°C for sulfonation to avoid side reactions) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine to ensure complete conversion). Solvent choice (e.g., THF or DCM) impacts reaction efficiency .

- Validation : Confirm intermediates via TLC or HPLC. Final product purity can be assessed using melting point (mp) ranges (e.g., mp 74–78°C for sulfonyl chloride intermediates) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR to verify cyclopropyl and sulfonamide group integration.

- Mass Spectrometry : High-resolution MS for molecular weight confirmation (e.g., theoretical MW 275.35 g/mol).

- XRD : Single-crystal X-ray diffraction for structural elucidation (e.g., monoclinic P21/n space group parameters: a = 8.0694 Å, b = 15.2168 Å, c = 14.0996 Å, β = 92.505°) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) due to potential sulfonamide reactivity.

- Store at 0–6°C to prevent degradation, as suggested for structurally similar sulfonamides .

- Follow non-hazardous substance protocols (per SDS guidelines), but monitor for sulfonic acid byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

- Methodology :

- Compare experimental XRD parameters (e.g., Z = 4, V = 1729.64 ų) with computational models (DFT-optimized structures).

- Validate using R-factor analysis (e.g., R[F² > 2σ(F²)] = 0.041) to assess data reliability .

Q. What computational methods are suitable for studying electronic properties or reaction mechanisms?

- Approach :

- DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze HOMO-LUMO gaps (e.g., ΔE ≈ 4.5 eV for similar sulfonamides).

- Molecular Dynamics : Simulate solvent interactions (e.g., aqueous vs. organic phases) to predict solubility .

Q. How can solubility limitations of this compound be addressed in biological assays?

- Strategies :

- Use sodium salt derivatives (e.g., naphthalene-2-sulfonic acid sodium salt) to enhance aqueous solubility .

- Employ co-solvents (DMSO:water mixtures) at <5% v/v to maintain compound stability .

Q. What experimental designs are recommended for stability studies under varying pH/temperature?

- Protocol :

- Incubate samples at pH 2–12 and temperatures 25–60°C. Monitor degradation via HPLC-MS.

- Reference degradation thresholds for structurally related compounds (e.g., 98% purity at 25°C over 30 days) .

Q. How to investigate the biological activity of this compound derivatives?

- Framework :

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ comparison with Schiff base analogs, e.g., IC₅₀ ≈ 12 µM) .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) to assess binding affinity for target enzymes (e.g., cyclooxygenase-2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.